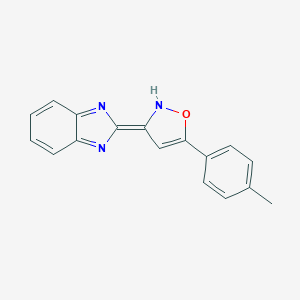
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole, also known as BMOX, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has several advantages for lab experiments, including its ease of synthesis and potential as a fluorescent probe. However, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, including its potential toxicity and lack of specificity towards certain enzymes and proteins.
Future Directions
There are several future directions for research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole. One potential area of research is the development of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole derivatives with improved specificity towards target enzymes and proteins. Another area of research is the investigation of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole.
In conclusion, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been investigated for its anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as a fluorescent probe and has been shown to have anti-inflammatory and antioxidant properties. While 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, it has several advantages for lab experiments. Future research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole should focus on developing derivatives with improved specificity and investigating its potential as a therapeutic agent for various diseases.
Synthesis Methods
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole can be synthesized using different methods, including the reaction of 2-amino-benzimidazole with 4-methylphenacyl bromide, followed by cyclization with ethyl oxalyl chloride. Another method involves the reaction of 2-amino-benzimidazole with 4-methylbenzoyl chloride, followed by cyclization with oxalyl chloride. Both methods have been reported to yield 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole with good purity and yield.
Scientific Research Applications
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as an antiviral agent, with promising results. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been investigated for its potential as a fluorescent probe for the detection of metal ions.
properties
Molecular Formula |
C17H13N3O |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-10-15(20-21-16)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3 |
InChI Key |
PUNNXPKIDAZCNU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
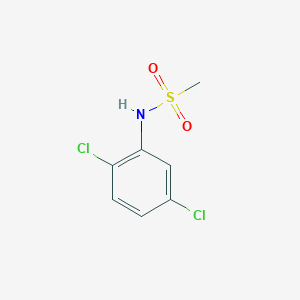
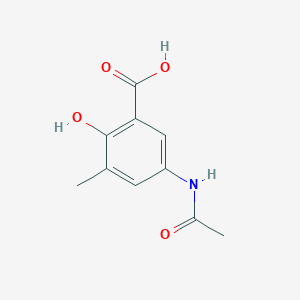
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)

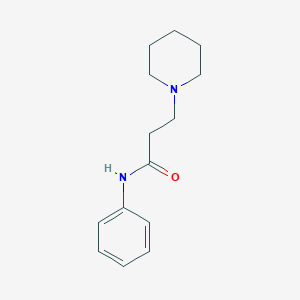
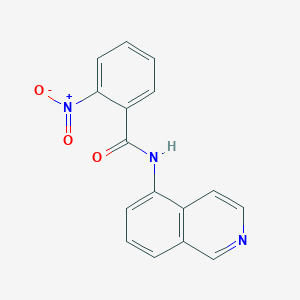
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)